molecular formula C18H18N4O B11450594 6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one

6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11450594
M. Wt: 306.4 g/mol
InChI Key: DRMZKDZPBGLOSV-UHFFFAOYSA-N
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Description

6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are used in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the reaction of benzylamine with 4-ethylphenyl isocyanate, followed by cyclization with cyanuric chloride. The reaction conditions often include the use of solvents such as acetonitrile or chloroform and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions may vary depending on the desired transformation, but typical conditions include temperatures ranging from room temperature to reflux and reaction times from a few hours to several days .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

6-benzyl-3-(4-ethylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H18N4O/c1-2-13-8-10-15(11-9-13)19-18-20-17(23)16(21-22-18)12-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,19,20,22,23)

InChI Key

DRMZKDZPBGLOSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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